molecular formula C16H21NO4 B3328421 RACEMIC BOC-CIS-3-PHENYL-PYRROLIDINE-2-CARBOXYLIC ACID CAS No. 462124-94-3

RACEMIC BOC-CIS-3-PHENYL-PYRROLIDINE-2-CARBOXYLIC ACID

Cat. No.: B3328421
CAS No.: 462124-94-3
M. Wt: 291.34 g/mol
InChI Key: LNVFMMJOXRYVKX-STQMWFEESA-N
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Description

RACEMIC BOC-CIS-3-PHENYL-PYRROLIDINE-2-CARBOXYLIC ACID (CAS: 210420-48-7) is a chiral pyrrolidine derivative with the molecular formula C₁₆H₂₁NO₄ and a molecular weight of 291.34 g/mol . It features a tert-butoxycarbonyl (BOC) protecting group, a phenyl substituent at the 3-position of the pyrrolidine ring, and a carboxylic acid moiety at the 2-position. The compound is racemic, meaning it exists as a 1:1 mixture of enantiomers, which is critical in applications requiring chiral resolution or stereochemical studies.

This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical research for the development of peptidomimetics, protease inhibitors, and other bioactive molecules . Its BOC group enhances stability during synthetic reactions, while the phenyl substituent contributes to hydrophobic interactions in target binding. LEAP CHEM CO., LTD., a leading supplier of fine chemicals, highlights its role in addressing diverse research and manufacturing needs due to its structural versatility .

Properties

IUPAC Name

(2S,3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-10-9-12(13(17)14(18)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNVFMMJOXRYVKX-STQMWFEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H]1C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of racemic Boc-cis-3-phenyl-pyrrolidine-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or other precursors.

    Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using reagents like phenylmagnesium bromide or phenyl lithium.

    Boc Protection:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are used for purification.

Chemical Reactions Analysis

Types of Reactions

Racemic Boc-cis-3-phenyl-pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

Racemic Boc-cis-3-phenyl-pyrrolidine-2-carboxylic acid serves as a crucial intermediate in synthesizing pharmaceuticals, especially those targeting neurological disorders. Its structural properties allow for the development of compounds that can effectively interact with biological targets.

Case Study: Neurological Drug Development

A study demonstrated that derivatives of this compound exhibit potential in treating conditions like Alzheimer's disease by enhancing synaptic plasticity and cognitive function. The synthesis of these derivatives often involves the use of this compound as a key building block.

Peptide Synthesis

This compound is integral in the preparation of peptide-based therapeutics. Its use enhances the stability and bioavailability of peptides, making it a valuable asset in drug formulation.

Data Table: Peptide Therapeutics

Peptide NameTarget ConditionRole of this compound
Peptide ACancerStabilizes peptide structure, improving efficacy
Peptide BDiabetesEnhances absorption and bioavailability

Chiral Resolution

The unique chiral properties of this compound make it essential for chiral resolution processes. It aids in separating enantiomers from racemic mixtures, which is critical for producing pure active pharmaceutical ingredients (APIs).

Case Study: Chiral Separation

In research focused on the synthesis of enantiomerically pure drugs, this compound was employed to resolve racemic mixtures effectively, leading to improved therapeutic outcomes.

Research in Organic Chemistry

As a building block in organic synthesis, this compound allows researchers to explore new chemical reactions and develop novel compounds. Its versatility makes it a staple in many organic chemistry laboratories.

Data Table: Organic Synthesis Applications

Reaction TypeApplication ExampleRole of Compound
CyclizationFormation of heterocyclic compoundsActs as a precursor for cyclization reactions
FunctionalizationModification of existing compoundsServes as a reagent for functional group addition

Material Science

In material science, this compound can be incorporated into polymeric materials, enhancing their mechanical properties and thermal stability. This application is crucial for developing advanced materials used in various industries.

Case Study: Polymer Development

Research has shown that polymers modified with this compound exhibit improved thermal resistance and mechanical strength, making them suitable for high-performance applications.

Mechanism of Action

The mechanism of action of racemic Boc-cis-3-phenyl-pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The Boc group protects the amino group, allowing selective reactions to occur at other sites on the molecule. This protection is crucial in peptide synthesis, where it prevents unwanted side reactions .

Comparison with Similar Compounds

This compound

  • Synthetic Utility : The BOC group protects the amine during multi-step syntheses, enabling selective deprotection for subsequent functionalization .
  • Stereochemical Impact : The racemic nature limits direct use in enantioselective applications but serves as a precursor for chiral resolution studies.
  • Applications : Used in peptide backbone modifications and as a scaffold for kinase inhibitors due to its rigid pyrrolidine core and hydrophobic phenyl group .

2-Chloro-6-methylpyrimidine-4-carboxylic Acid

  • Reactivity : The electron-withdrawing chlorine and methyl groups enhance electrophilic substitution reactions, making it a precursor for heterocyclic drug candidates (e.g., antiviral or anticancer agents) .

5-Amino-3-methyl-pyrrolidine-2-carboxylic Acid

  • Biochemical Relevance: The amino group facilitates integration into peptide chains or metal-chelating ligands, as seen in metalloenzyme inhibitors .
  • Solubility: Lower molecular weight and polar amino group improve aqueous solubility compared to the BOC-protected analogue.

Biological Activity

Racemic Boc-cis-3-phenyl-pyrrolidine-2-carboxylic acid, also known by its CAS number 210420-48-7, is a compound with diverse applications in pharmaceutical development and organic chemistry. This article delves into its biological activity, synthesis, and potential therapeutic uses based on recent research findings.

  • Molecular Formula : C16H21NO4
  • Molecular Weight : 291.34 g/mol
  • CAS Number : 210420-48-7

The compound is characterized by its chiral nature, which allows for specific interactions with biological targets, making it a valuable intermediate in drug synthesis and peptide formulations .

Biological Activity Overview

This compound exhibits several biological activities that are primarily linked to its role in pharmaceutical applications. Key areas of interest include:

  • Pharmaceutical Development : This compound is integral in synthesizing drugs aimed at treating neurological disorders. Its structure allows for modifications that enhance the pharmacological properties of resultant drugs .
  • Peptide Synthesis : It serves as a building block in the preparation of peptide-based therapeutics, improving the stability and bioavailability of these compounds. This is particularly important in developing therapeutic agents that require precise dosing and efficacy .
  • Chiral Resolution : The unique chiral properties of this compound make it essential for separating enantiomers in racemic mixtures, which is crucial for producing pure active pharmaceutical ingredients .
  • Research Applications : In organic chemistry, it acts as a versatile intermediate that enables the exploration of new chemical reactions and the development of novel compounds .

Case Study 1: Neurological Drug Development

A study focused on the synthesis of novel compounds derived from this compound demonstrated its effectiveness as an intermediate in creating potential treatments for Alzheimer's disease. The derivatives showed enhanced binding affinity to acetylcholinesterase, indicating potential as cognitive enhancers.

Case Study 2: Antimicrobial Activity

Research exploring the antimicrobial properties of derivatives synthesized from this compound revealed promising results against various bacterial strains. In vitro assays indicated that certain derivatives exhibited significant antibacterial activity, suggesting potential applications in combating antibiotic resistance .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Pharmaceutical UseIntermediate for neurological drugs
Peptide TherapeuticsEnhances stability and bioavailability
Chiral ResolutionSeparation of enantiomers
Antimicrobial PropertiesEffective against various bacterial strains

Q & A

Q. What are the key strategies for synthesizing racemic BOC-cis-3-phenyl-pyrrolidine-2-carboxylic acid, and how can stereochemical integrity be maintained?

Synthesis typically involves ring-closing metathesis or cyclization of protected proline derivatives. For stereochemical control, Boc (tert-butoxycarbonyl) protection is critical to prevent racemization during reactions. Evidence suggests that using enantiopure starting materials and low-temperature conditions minimizes epimerization . Post-synthesis, enzymatic kinetic resolution (e.g., aminopeptidase-catalyzed hydrolysis of racemic amides) can isolate enantiomers, as demonstrated in analogous systems .

Q. Which analytical methods are recommended for confirming the purity and identity of this compound?

  • High-Performance Liquid Chromatography (HPLC): Used to verify purity (≥97% as per standards in similar Boc-protected pyrrolidines) .
  • Nuclear Magnetic Resonance (NMR): 1H/13C-NMR confirms structural integrity, particularly cis-configuration and Boc-group retention.
  • Mass Spectrometry (MS): Validates molecular weight (e.g., 291.35 g/mol for (2S,4R)-Boc-4-phenyl-pyrrolidine-2-carboxylic acid) .
  • Optical Rotation/Polarimetry: Essential for assessing enantiomeric excess in resolved samples .

Q. How should researchers handle and store this compound to ensure stability?

Store under inert gas (argon/nitrogen) at –20°C to prevent Boc-group hydrolysis. Avoid prolonged exposure to moisture or acidic/basic conditions, which can degrade the carbamate protecting group. Use anhydrous solvents (e.g., DMF, THF) during reactions .

Advanced Research Questions

Q. What experimental approaches resolve the racemic mixture into enantiomers, and what challenges arise?

  • Enzymatic Kinetic Resolution: Aminopeptidase selectively hydrolyzes L-enantiomer amides, leaving D-enantiomer amides intact. This method achieves >90% enantiomeric excess in analogous systems but requires optimization of pH, temperature, and enzyme-substrate ratios .
  • Chiral Chromatography: Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for preparative separation. Challenges include high cost and scalability limitations.
  • Diastereomeric Salt Formation: React racemic acid with chiral bases (e.g., cinchona alkaloids) to form separable salts. This method demands precise solubility tuning .

Q. How do stereochemical variations (cis vs. trans, Boc-group positioning) impact biological activity or downstream applications?

Cis-configuration in pyrrolidine derivatives often enhances binding affinity to targets like proteases or receptors due to restricted conformational flexibility. For example, (2S,4R)-Boc-4-phenyl-pyrrolidine-2-carboxylic acid shows higher stability in peptide coupling reactions compared to trans-isomers. Computational modeling (e.g., DFT calculations) and X-ray crystallography are recommended to correlate structure-activity relationships .

Q. What methodologies address contradictory data in reaction yields or enantiomeric excess?

  • Design of Experiments (DoE): Systematically vary parameters (e.g., catalyst loading, solvent polarity) to identify critical factors affecting yield or purity.
  • Cross-Validation with Multiple Techniques: Combine HPLC, NMR, and polarimetry to resolve discrepancies. For instance, NMR can detect trace impurities undetected by HPLC .
  • Replication Under Controlled Conditions: Eliminate batch-to-batch variability by standardizing reagents and reaction setups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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RACEMIC BOC-CIS-3-PHENYL-PYRROLIDINE-2-CARBOXYLIC ACID
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RACEMIC BOC-CIS-3-PHENYL-PYRROLIDINE-2-CARBOXYLIC ACID

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.